molecular formula C16H18N2O4S B2648522 N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide CAS No. 338750-55-3

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2648522
CAS No.: 338750-55-3
M. Wt: 334.39
InChI Key: PXBIVEDRNXMEMA-UHFFFAOYSA-N
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Description

It has a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol.

Scientific Research Applications

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of nanomaterials and as a precursor in the synthesis of functionalized materials for various industrial applications.

Safety and Hazards

The safety information for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

The synthesis of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminophenylacetamide with 2-hydroxy-1-phenylethylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives. Similar compounds include:

    N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but lacks the hydroxy-phenylethyl group, which may result in different biological activities.

    N-(4-aminophenyl)acetamide: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the sulfonamide group.

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBIVEDRNXMEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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